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Introduction LPT99 is a second-generation small molecule inhibitor of the Apoptotic Protease

Activating Factor 1 (APAF-1).[1] It is under investigation for its otoprotective potential against

hearing loss induced by chemotherapeutic agents like cisplatin.[1][2] Cisplatin-induced

ototoxicity is a significant, often irreversible, side effect that limits its clinical use and severely

impacts patient quality of life.[1][3] The mechanism involves the induction of apoptosis in the

sensory hair cells of the cochlea.[1][4] LPT99 intervenes in this apoptotic pathway. To maximize

its therapeutic effect and minimize systemic exposure, a local, sustained-release formulation is

desirable.

Poloxamer 407 (P407) is a biocompatible, FDA-approved polymer well-suited for this purpose.

[5] It exhibits thermo-reversible gelation, meaning it is a liquid at refrigerated temperatures

(allowing for easy administration) and forms a viscous gel at body temperature, creating an in

situ drug depot for prolonged release.[6][7][8] This application note details the formulation of

LPT99 with Poloxamer 407 for sustained intratympanic delivery and provides relevant

characterization and evaluation protocols based on preclinical studies.

Mechanism of Action and Therapeutic Rationale
Cisplatin induces ototoxicity primarily by generating reactive oxygen species (ROS) and

causing mitochondrial dysfunction within cochlear hair cells.[1][4] This triggers the release of
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cytochrome c into the cytoplasm. Cytochrome c then binds to APAF-1, initiating the formation of

a multiprotein complex called the apoptosome.[1] The apoptosome recruits and activates

procaspase-9, which in turn activates the executioner caspase-3, leading to apoptotic cell

death of essential hair cells and subsequent hearing loss.[1]

LPT99 acts as a direct antagonist to APAF-1, preventing the formation of the apoptosome and

thereby inhibiting the downstream activation of the caspase cascade.[1][9] Local delivery of

LPT99 to the inner ear using a Poloxamer 407 hydrogel ensures a sustained local

concentration of the inhibitor at the target site, offering prolonged protection without interfering

with the systemic antineoplastic activity of cisplatin.[1]
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Caption: LPT99 signaling pathway in cisplatin-induced ototoxicity.

Formulation and Data
Poloxamer 407 Hydrogel Properties
Poloxamer 407 is a triblock copolymer of poly(ethylene oxide) (PEO) and poly(propylene oxide)

(PPO). Its key characteristic is a concentration-dependent sol-gel transition temperature (Tsol-

gel).[10] Below the Tsol-gel, it is a solution; above it, the polymer chains self-assemble into

micelles that pack into a gel lattice.[11] The properties of the hydrogel can be modulated by

altering the P407 concentration or by including additives.[5][12]

Table 1: Physicochemical Properties of Poloxamer 407 Hydrogels
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P407 Conc.
(% w/w)

Additive(s)
Tsol-gel
(°C)

Viscosity
(at 37°C)

Key Finding Reference

18.0 None 32.6 High

Tsol-gel is
inversely
proportiona
l to P407
concentrati
on.

[10]

20.0 None 21.9 Higher

An ideal Tsol-

gel for

injectables is

between

room and

body temp.

[13]

20.5 None 29.8 High - [10]

25-35 None
Decreases

with conc.

Increases

with conc.

Increasing

polymer

concentration

reduces drug

release rates.

[12]

20.0
P188 (various

ratios)
28.1 - 74.7 Modulated

P188 is often

added to

increase the

Tsol-gel to a

suitable

range.

[5]

| 18.0 | Hyaluronic Acid (1%) | ~32 | Increased | Additives can enhance mucoadhesion and

modify release. |[10] |

LPT99 / Poloxamer 407 Formulation Data
Preclinical studies have successfully used a Poloxamer 407-based hydrogel for the sustained

intratympanic delivery of LPT99.[1]
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Table 2: LPT99/P407 Formulation Used in Preclinical Rat Model

Component
Concentration /
Details

Purpose Reference

LPT99 50, 100, and 478 µM

Active
Pharmaceutical
Ingredient (APAF-1
Inhibitor)

[1]

Poloxamer 407

Not specified, but

suitable for in situ

gelling

Thermo-responsive,

sustained-release

vehicle

[1][14]

| Administration | Intratympanic injection | Local delivery to the cochlea |[1] |

In Vivo Efficacy Data
The efficacy of the LPT99/P407 formulation was evaluated in a rat model of cisplatin-induced

hearing loss.[1] Auditory Brainstem Response (ABR) was used to measure hearing thresholds

before and after treatment. A lower threshold shift indicates better protection.

Table 3: Otoprotective Efficacy of LPT99/P407 Gel in Cisplatin-Treated Rats
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Treatment
Group

ABR
Threshold
Shift (dB SPL)
vs. Cisplatin-
Only

% of Animals
with Normal
Hearing

Key Finding Reference

Cisplatin Only
Baseline (High
Shift)

14%

Cisplatin
causes
significant
hearing loss.

[1]

+ 50 µM LPT99
Significant

reduction
50%

LPT99 provides

dose-dependent

protection.

[1]

+ 100 µM LPT99

~50-60%

reduction across

frequencies

58%

A dose between

100-478 µM

offered the best

protection.

[1]

+ 478 µM LPT99
Significant

reduction
70%

The formulation

significantly

preserved

cochlear

structures.

[1][14]

(Data summarized from Varela-Moreira et al., 2021)[1]

Protocols
The following protocols provide a general framework for the preparation, characterization, and

evaluation of an LPT99-Poloxamer 407 formulation.

Protocol 1: Preparation of LPT99-Poloxamer 407
Hydrogel
This protocol is based on the widely used "cold method" for dissolving poloxamers.[13][15][16]

Materials:
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Poloxamer 407 (P407) powder

LPT99

Sterile, cold (4°C) phosphate-buffered saline (PBS) or other aqueous vehicle

Sterile magnetic stir bar and beaker

Calibrated magnetic stir plate in a cold room or on ice

Procedure:

Calculate the required amount of P407 powder to achieve the desired final concentration

(e.g., 18-25% w/w).

Weigh the calculated amount of P407 and slowly sprinkle it onto the surface of the cold (4°C)

aqueous vehicle in a beaker. Avoid clumping.

Add a sterile magnetic stir bar.

Place the beaker on a magnetic stir plate in a cold environment (e.g., 4°C cold room or

surrounded by ice).

Stir the solution slowly and continuously to prevent foaming.[15] Continue stirring overnight

or until the P407 is completely dissolved and a clear, homogenous solution is formed.

Once the polymer is fully dissolved, weigh the required amount of LPT99 to achieve the

target molarity (e.g., 100 µM) and add it to the cold P407 solution.

Continue stirring in the cold until the LPT99 is completely dissolved.

Store the final formulation at 4°C. The formulation should be a clear, injectable liquid at this

temperature.

Protocol 2: Physicochemical Characterization
2.1 Gelation Temperature (Tsol-gel) Determination The tube inversion method is a simple and

common way to determine Tsol-gel.[16]
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Transfer 1-2 mL of the LPT99/P407 solution into a small glass vial.

Place the vial in a temperature-controlled water bath, starting at a low temperature (e.g.,

10°C).

Increase the temperature slowly, in increments of 1-2°C, allowing the sample to equilibrate

for 5 minutes at each step.

After each equilibration, invert the vial 90°.

The Tsol-gel is the temperature at which the solution no longer flows upon inversion.[16]

2.2 Rheological Analysis Rheology provides detailed information on the viscosity and

viscoelastic properties (Storage Modulus G' and Loss Modulus G'') of the gel.

Use a rheometer equipped with a temperature control unit.

Apply a sample of the cold LPT99/P407 solution to the rheometer plate.

Perform an oscillatory temperature sweep, gradually increasing the temperature from cold

(e.g., 15°C) to above body temperature (e.g., 40°C).

The Tsol-gel can be defined as the temperature at which the storage modulus (G') equals the

loss modulus (G'').[12]

Measure the viscosity at a constant temperature (e.g., 37°C) to characterize the gel's

consistency under physiological conditions.

2.3 In Vitro Drug Release Study This protocol uses a dialysis membrane method to simulate

drug release.[17]

Prepare a dialysis bag (e.g., with a 12-14 kDa MWCO) and soak it according to the

manufacturer's instructions.

Accurately measure a known volume (e.g., 1 mL) of the cold LPT99/P407 formulation and

place it inside the dialysis bag. Seal the bag securely.
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Submerge the sealed bag in a vessel containing a known volume of release medium (e.g.,

50 mL of PBS at pH 7.4).

Place the entire setup in a shaking water bath maintained at 37°C to ensure gelation and

simulate physiological conditions.

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small

aliquot (e.g., 1 mL) of the release medium.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

release medium to maintain sink conditions.

Analyze the concentration of LPT99 in the withdrawn samples using a validated analytical

method (e.g., HPLC-UV).

Calculate the cumulative percentage of LPT99 released over time.

Protocol 3: In Vivo Efficacy Assessment (Rat Model)
This protocol is a summary of the methods used to evaluate the otoprotective effects of the

LPT99/P407 formulation.[1][18][19]

Animal Model:

Sprague-Dawley or Wistar rats.[18][19]

Procedure:

Baseline Auditory Testing: Anesthetize the animals and perform baseline Auditory Brainstem

Response (ABR) tests to determine pre-treatment hearing thresholds across a range of

frequencies (e.g., click, 8, 16, 32 kHz).[20]

Formulation Administration: Under anesthesia, administer a defined volume of the cold

LPT99/P407 formulation (or vehicle control) via intratympanic injection.

Cisplatin Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 10-14

mg/kg) to induce ototoxicity.[1][19]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b10854259?utm_src=pdf-body
https://www.benchchem.com/product/b10854259?utm_src=pdf-body
https://www.benchchem.com/product/b10854259?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8021538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2639998/
https://www.mdpi.com/2076-3417/15/3/1090
https://pmc.ncbi.nlm.nih.gov/articles/PMC2639998/
https://www.mdpi.com/2076-3417/15/3/1090
https://www.preprints.org/manuscript/202405.0970
https://www.benchchem.com/product/b10854259?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8021538/
https://www.mdpi.com/2076-3417/15/3/1090
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-Treatment Auditory Testing: After a set period (e.g., 72 hours), re-anesthetize the

animals and perform a final ABR test to measure post-treatment hearing thresholds.[1][18]

Data Analysis: Calculate the ABR threshold shift by subtracting the baseline threshold from

the final threshold for each animal. Compare the threshold shifts between the LPT99-treated

groups and the cisplatin-only control group.

Histology (Optional): Following the final ABR, perfuse the animals and collect the cochleae

for histological analysis to assess the preservation of outer hair cells (OHCs) and other

cochlear structures.[1][14]
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Formulation & In Vitro Testing In Vivo Efficacy Study
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Caption: Experimental workflow for LPT99/P407 formulation and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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